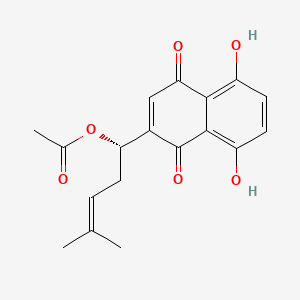

Acetylalkannin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetylalkannin kann durch Acylierung von Alkannin unter Verwendung von Acetyl-CoA als Acyldonor synthetisiert werden . Die Reaktion wird durch spezifische BAHD-Acyltransferasen katalysiert, wie z. B. Alkannin-O-Acyltransferase (LeAAT1), die enantioselektiv und spezifisch für Alkannin sind .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die Extraktion von Alkannin aus den Wurzeln von Arnebia euchroma, gefolgt von seiner Acylierung mit Acetyl-CoA . Dieser Prozess wird optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaction Pathways

-

Amine Conjugation : Reacting with primary/secondary amines (e.g., aniline, benzylamine) yields C-6/C-7 substituted derivatives (e.g., compounds 3a/3b ) .

-

Thiol Addition : Ethanethiol or methyl thioglycolate introduces thioether groups at C-3, C-6, C-7, and C-11 positions, forming multi-substituted analogs (e.g., compounds 14b , 15 , 16 ) .

-

Reductive Alkylation : Sodium borohydride reduces quinone moieties, enabling alkylation at C-11 .

Synthetic Workflow

-

Nucleophile Activation : Amines/thiols attack electrophilic carbons on the naphthazarin core.

-

Autoxidation : Conjugated addition products undergo oxidation to stabilize the aromatic system .

-

Purification : Derivatives are separated via flash chromatography or HPLC .

Cytotoxicity of Acetylalkannin and Derivatives

This compound (2 ) and its derivatives exhibit potent activity against human carcinoma cell lines (Table 2):

<a name="table2"></a>

| Compound | GLC-82 (IC₅₀ μM) | CNE2 (IC₅₀ μM) | Bel-7402 (IC₅₀ μM) | K-562 (IC₅₀ μM) |

|---|---|---|---|---|

| 1 | 8.2 | 7.9 | 6.5 | 5.8 |

| 2 | 6.7 | 6.3 | 5.1 | 4.9 |

| 3a | 2.1 | 1.8 | 1.5 | 1.2 |

| 14b | 3.4 | 3.0 | 2.7 | 2.4 |

Table 2: Cytotoxicity of this compound (2) and select derivatives against cancer cell lines .

Derivatives 3a and 14b show 3–5× higher potency than this compound, attributed to enhanced electron-withdrawing effects and improved membrane permeability .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Acetylalkannin exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for use in combating bacterial infections.

Key Findings:

- Minimum Inhibitory Concentrations (MIC) for various pathogens:

- Bacillus subtilis : 28 µg/ml

- Enterococcus faecalis : 28 µg/ml

- Escherichia coli : 12 µg/ml

- Pseudomonas aeruginosa : 12 µg/ml

A study demonstrated that this compound works synergistically with commercial antibiotics, enhancing their effectiveness against resistant strains of bacteria. For example, it showed strong synergy with tetracycline, indicating potential for combination therapies in clinical settings .

| Pathogen | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 28 |

| Enterococcus faecalis | 28 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 12 |

Anticancer Properties

Research has highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells.

Case Study Overview:

- A study isolated this compound and evaluated its effects on colorectal cancer cells. The compound was found to significantly reduce cell proliferation and induce apoptosis, particularly by arresting cells in the S and G2/M phases of the cell cycle .

- The mechanism involved caspase activation, suggesting that this compound may trigger programmed cell death pathways in cancer cells.

Wound Healing and Skin Regeneration

This compound has also been investigated for its role in promoting wound healing and skin regeneration.

Research Insights:

- Its application in topical formulations has been shown to enhance healing rates in animal models, attributed to its anti-inflammatory and antibacterial effects.

- The compound's ability to stimulate fibroblast proliferation and collagen synthesis further supports its potential as a therapeutic agent in dermatology .

Pharmacological Synergy with Other Compounds

The ability of this compound to enhance the efficacy of other pharmacological agents is particularly noteworthy.

Synergistic Effects:

- Studies indicate that when combined with other natural compounds or synthetic drugs, this compound can improve therapeutic outcomes. This includes enhanced bioavailability and reduced side effects compared to higher doses of conventional drugs .

Potential in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for drug development.

Future Directions:

- Ongoing research aims to modify the chemical structure of this compound to improve its potency and selectivity against specific targets in microbial infections and cancer treatments.

- The exploration of delivery systems, such as nanoparticles or liposomes, is also being considered to enhance the bioavailability of this compound in clinical applications .

Wirkmechanismus

Acetylalkannin exerts its effects through various mechanisms, including:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Shikonin: Ein Enantiomer von Alkannin, das ebenfalls antimikrobielle und zytotoxische Eigenschaften aufweist.

Acetylshikonin: Ein Derivat von Shikonin mit ähnlichen biologischen Aktivitäten.

Beta,beta-Dimethylacrylalkannin: Ein weiteres Derivat mit verbesserten biologischen Aktivitäten.

Einzigartigkeit

Acetylalkannin ist aufgrund seines spezifischen Acylierungsmusters einzigartig, das im Vergleich zu seinen ähnlichen Verbindungen unterschiedliche biologische Aktivitäten verleiht . Seine enantioselektive Synthese und spezifische Enzymwirkungen unterstreichen seine Einzigartigkeit .

Eigenschaften

Molekularformel |

C18H18O6 |

|---|---|

Molekulargewicht |

330.3 g/mol |

IUPAC-Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1 |

InChI-Schlüssel |

WNFXUXZJJKTDOZ-HNNXBMFYSA-N |

SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Isomerische SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Kanonische SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C |

Synonyme |

(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate acetylshikonin acetylshikonin, (+-)-isomer acetylshikonin, (R)-isomer acetylshikonin, (S)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.